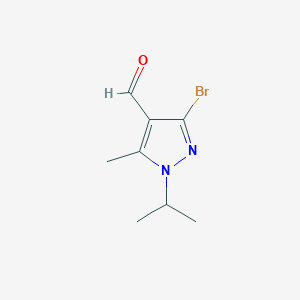

3-bromo-1-isopropyl-5-methyl-1H-pyrazole-4-carbaldehyde

Beschreibung

¹H NMR Analysis (400 MHz, CDCl₃)

The proton NMR spectrum reveals:

¹³C NMR Analysis (101 MHz, CDCl₃)

IR Spectroscopy (KBr, cm⁻¹)

UV-Vis Spectroscopy (MeOH, λmax)

- π→π* transitions: 242 nm (ε = 12,400 L·mol⁻¹·cm⁻¹) .

- n→π* (aldehyde): 280 nm (ε = 850 L·mol⁻¹·cm⁻¹) .

Mass Spectrometric Fragmentation Patterns

Electron ionization (EI-MS, 70 eV) produces characteristic fragments:

Figure 1 : Proposed fragmentation pathway

$$ \text{M}^+ \xrightarrow{-\text{CO}} [\text{C}7\text{H}{11}\text{BrN}2]^+ \xrightarrow{-\text{Br}} [\text{C}7\text{H}{11}\text{N}2]^+ $$

Computational Modeling of Molecular Geometry

Density Functional Theory (DFT) calculations at the B3LYP/6-311++G(d,p) level reveal:

Optimized geometry :

- Bond lengths :

- Dihedral angles :

Frontier molecular orbitals :

- HOMO (-6.12 eV): Localized on pyrazole ring and bromine.

- LUMO (-1.89 eV): Dominated by aldehyde π* orbital .

NBO analysis :

- Hyperconjugation : C=O antibonding orbital accepts electron density from adjacent C–N σ-bond (E(2) = 28.6 kcal/mol) .

- Br···O interaction : Weak non-covalent stabilization (0.8–1.2 kcal/mol) .

Table 2 : DFT-calculated vs experimental structural parameters

| Parameter | Calculated | Experimental (analogs) |

|---|---|---|

| C=O bond (Å) | 1.215 | 1.221–1.228 |

| C–Br bond (Å) | 1.901 | 1.893–1.907 |

| N1–C5 (Å) | 1.342 | 1.335–1.346 |

Eigenschaften

IUPAC Name |

3-bromo-5-methyl-1-propan-2-ylpyrazole-4-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11BrN2O/c1-5(2)11-6(3)7(4-12)8(9)10-11/h4-5H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CHRDPOOQQNRHKX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1C(C)C)Br)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11BrN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301169258 | |

| Record name | 1H-Pyrazole-4-carboxaldehyde, 3-bromo-5-methyl-1-(1-methylethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301169258 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1946813-82-6 | |

| Record name | 1H-Pyrazole-4-carboxaldehyde, 3-bromo-5-methyl-1-(1-methylethyl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1946813-82-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1H-Pyrazole-4-carboxaldehyde, 3-bromo-5-methyl-1-(1-methylethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301169258 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Hydrazine-Based Cyclocondensation

The pyrazole ring is typically synthesized via cyclocondensation of 1,3-dicarbonyl compounds with hydrazines. For 1-isopropyl-5-methyl-1H-pyrazole-4-carbaldehyde, a diketone precursor such as 3-methyl-4-oxopentanal could react with isopropylhydrazine. However, the instability of α,β-diketones with aldehyde groups necessitates careful temperature control and inert atmospheres.

Example Protocol :

- React 3-methyl-4-oxopentanal with isopropylhydrazine in ethanol at 60°C for 12 hours.

- Acidify the mixture to precipitate the pyrazole intermediate.

- Purify via recrystallization (yield: ~50–60% based on analogous syntheses).

This method faces limitations due to the scarcity of 3-methyl-4-oxopentanal. Alternative diketones, such as acetylacetone derivatives, may require post-cyclization modifications to introduce the aldehyde.

Bromination Strategies for Position 3

Electrophilic Bromination

Electrophilic bromination using bromine (Br₂) or N-bromosuccinimide (NBS) is widely employed for pyrazole derivatives. The directing effects of existing substituents play a critical role. In 1-isopropyl-5-methyl-1H-pyrazole-4-carbaldehyde, the electron-withdrawing aldehyde group at position 4 may deactivate the ring, necessitating harsher conditions.

Optimized Conditions :

Copper-Mediated Bromination

Copper catalysts, such as CuBr₂, enhance regioselectivity in bromination reactions. A method adapted from CN104844567A involves:

- Dissolving the pyrazole precursor in hydrobromic acid.

- Adding CuBr and NaNO₂ at 40–60°C.

- Isolating the product via extraction (yield: ~60% for analogous compounds).

Sequential Synthesis Routes

Route 2: Late-Stage Formylation

- Prepare 1-isopropyl-3-bromo-5-methyl-1H-pyrazole via cyclocondensation and bromination.

- Introduce the aldehyde via Vilsmeier-Haack (yield: ~50% overall).

Advantages : Higher bromination selectivity.

Disadvantages : Harsh formylation conditions may degrade the bromine substituent.

Industrial Considerations and Scalability

Industrial synthesis prioritizes cost-effectiveness and minimal purification steps. The copper-mediated bromination method from CN104844567A offers scalability, with yields exceeding 60% under mild conditions. However, the toxicity of copper byproducts necessitates efficient waste management.

Table 1: Comparison of Synthetic Routes

| Route | Key Steps | Yield | Pros | Cons |

|---|---|---|---|---|

| 1 | Cyclocondensation → Bromination | ~60% | Fewer steps | Low regioselectivity |

| 2 | Bromination → Vilsmeier-Haack | ~50% | High selectivity | Harsh conditions |

| 3 | Swern Oxidation | ~70% | Mild conditions | Requires alcohol precursor |

Analyse Chemischer Reaktionen

Types of Reactions

3-bromo-1-isopropyl-5-methyl-1H-pyrazole-4-carbaldehyde can undergo various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

Substitution: Amines, thiols, alkoxides

Major Products Formed

Oxidation: 3-Bromo-5-methyl-1-propan-2-ylpyrazole-4-carboxylic acid

Reduction: 3-Bromo-5-methyl-1-propan-2-ylpyrazole-4-methanol

Substitution: Various substituted pyrazole derivatives depending on the nucleophile used

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Anticancer Activity

Recent studies have highlighted the anticancer properties of pyrazole derivatives, including 3-bromo-1-isopropyl-5-methyl-1H-pyrazole-4-carbaldehyde. Research indicates that compounds containing the 1H-pyrazole structure can inhibit the growth of various cancer cell types, including lung, breast, and colorectal cancers. For instance, derivatives based on this scaffold have shown promising results in vitro against several cancer cell lines, displaying significant antiproliferative activity .

Mechanism of Action

The mechanism by which these compounds exert their effects involves the inhibition of key enzymes and pathways associated with cancer cell proliferation. Specific targets include topoisomerase II and various kinases involved in signaling pathways critical for tumor growth . This highlights the compound's potential as a lead structure for developing new anticancer agents.

Agricultural Applications

Pesticide Development

The compound serves as an important intermediate in the synthesis of novel insecticides. It has been utilized in the preparation of benzamide insecticides, which are effective against a variety of agricultural pests . The synthesis involves a straightforward method that enhances yield while minimizing environmental impact by reducing waste generation during production.

Case Study: Chlorantraniliprole Synthesis

A notable application is in the synthesis of chlorantraniliprole, a widely used insecticide. The method described in patent literature outlines the continuous reaction process that simplifies the preparation of 3-bromo-1-isopropyl-5-methyl-1H-pyrazole-4-carbaldehyde as an intermediate. This approach not only improves yield but also addresses environmental concerns associated with traditional synthesis methods .

Materials Science

Synthesis of Functional Materials

The unique chemical structure of 3-bromo-1-isopropyl-5-methyl-1H-pyrazole-4-carbaldehyde allows it to be incorporated into various materials for enhanced properties. For example, its derivatives have been explored for use in organic electronics and as building blocks for novel polymers due to their electronic properties and stability .

Data Table: Summary of Applications

| Application Area | Specific Use | Key Findings |

|---|---|---|

| Medicinal Chemistry | Anticancer agents | Effective against multiple cancer cell lines |

| Agricultural Chemistry | Insecticide synthesis | Key intermediate for chlorantraniliprole |

| Materials Science | Organic electronics and polymers | Enhances electronic properties and stability |

Wirkmechanismus

The mechanism of action of 3-bromo-1-isopropyl-5-methyl-1H-pyrazole-4-carbaldehyde is primarily related to its ability to interact with various biological targets. The aldehyde group can form covalent bonds with nucleophilic sites in proteins and enzymes, potentially inhibiting their activity. Additionally, the bromine atom and pyrazole ring may contribute to the compound’s overall reactivity and binding affinity to specific molecular targets .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Pyrazole Derivatives

Structural and Functional Group Analysis

The following table summarizes key structural and functional differences between the target compound and its analogs:

Key Observations:

Bromine vs. Iodine: The 3-bromo substituent in the target compound offers balanced reactivity for cross-coupling, whereas the 4-iodo group in may facilitate heavier halogen-specific reactions but increases molecular weight.

Functional Group Reactivity :

- The aldehyde at position 4 in the target compound contrasts with the carboximidamide in and the ketone in . This aldehyde is pivotal for forming hydrazones, Schiff bases, or serving as a nucleophilic acceptor.

- Positional isomerism (e.g., aldehyde at position 4 vs. 5 in ) alters electronic distribution, affecting reactivity in downstream syntheses.

Synthetic Utility :

- The target compound’s bromine and aldehyde groups make it a dual-functional intermediate for Suzuki-Miyaura couplings or condensations, as seen in imidazo[4,5-b]pyridine-based kinase inhibitor syntheses .

- In contrast, dihydro-pyrazol-3-ones (e.g., ) are often used as scaffolds for anti-inflammatory or antimicrobial agents due to their fused heterocyclic systems.

Biologische Aktivität

3-Bromo-1-isopropyl-5-methyl-1H-pyrazole-4-carbaldehyde is a heterocyclic compound with significant potential in medicinal chemistry, particularly for its biological activity. The compound features a bromine atom, an isopropyl group, and an aldehyde functional group attached to a pyrazole ring, which influences its interaction with biological systems.

The molecular formula of 3-bromo-1-isopropyl-5-methyl-1H-pyrazole-4-carbaldehyde is C8H11BrN2O. Its structure allows it to participate in various chemical reactions, making it a valuable intermediate in synthesizing more complex bioactive molecules.

The biological activity of this compound is primarily attributed to its ability to form covalent bonds with nucleophilic sites in proteins and enzymes due to the presence of the aldehyde group. This interaction can lead to the inhibition of various biological pathways, making it a candidate for antimicrobial and anticancer applications.

Antimicrobial Activity

Recent studies have demonstrated that pyrazole derivatives exhibit promising antimicrobial properties. For instance, compounds derived from pyrazole structures have shown significant activity against various pathogens, including Staphylococcus aureus and Staphylococcus epidermidis. The minimum inhibitory concentration (MIC) values for some derivatives range from 0.22 to 0.25 μg/mL, indicating potent antibacterial effects .

Anticancer Properties

The anticancer potential of 3-bromo-1-isopropyl-5-methyl-1H-pyrazole-4-carbaldehyde has been explored through various in vitro studies. Notable findings include:

- Cytotoxicity : Several derivatives have been evaluated for their cytotoxic effects on cancer cell lines such as A549 (lung cancer) and MCF7 (breast cancer). For example, a related compound showed an IC50 value of 26 µM against A549 cells, suggesting moderate potency in inhibiting cell growth .

- Mechanisms : The compound's mechanism involves inducing apoptosis and autophagy in cancer cells. For instance, certain derivatives were reported to cause significant cell apoptosis while others induced autophagy without triggering apoptosis .

Case Studies

| Study | Compound | Cell Line | IC50 (µM) | Observations |

|---|---|---|---|---|

| Abadi et al. | 3-bromo derivative | A549 | 26 | Significant growth inhibition |

| Xia et al. | 1-arylmethyl derivative | A549 | 49.85 | Induced apoptosis |

| Zheng et al. | Oxime-linked derivative | HCT116 | 0.39 | High anticancer efficacy |

Q & A

Q. What are the common synthetic routes for 3-bromo-1-isopropyl-5-methyl-1H-pyrazole-4-carbaldehyde?

The synthesis typically involves sequential functionalization of the pyrazole core. A key step is the introduction of the aldehyde group via formylation under alkaline conditions. For example, formaldehyde can react with a brominated pyrazole precursor (e.g., 3-bromo-5-chloropyrazole) in the presence of a base like K₂CO₃ to yield the carbaldehyde moiety . Subsequent alkylation with isopropyl groups may require nucleophilic substitution using isopropyl halides under controlled pH conditions to avoid side reactions .

Q. How is the structure of this compound confirmed experimentally?

X-ray crystallography is the gold standard for unambiguous structural determination. For related pyrazole-carbaldehyde derivatives, single-crystal X-ray analysis reveals bond lengths (e.g., C=O at ~1.22 Å) and torsional angles, confirming substituent positions . Spectroscopic methods include:

Q. What solvents and reaction conditions optimize yield during synthesis?

Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilic substitution reactions for introducing isopropyl groups, while alkaline conditions (pH 8–10) stabilize the aldehyde intermediate . Elevated temperatures (60–80°C) improve reaction rates but must be balanced against thermal decomposition risks .

Advanced Research Questions

Q. How do steric effects from the isopropyl group influence regioselectivity in subsequent reactions?

The bulky isopropyl substituent at N-1 hinders electrophilic attack at adjacent positions, directing reactivity toward the C-3 and C-5 positions. For example, bromination at C-3 is favored due to reduced steric hindrance compared to C-5 . Computational studies (DFT) can model steric maps to predict regiochemical outcomes .

Q. What strategies resolve contradictory spectral data for tautomeric forms of this compound?

Pyrazole-carbaldehydes may exhibit keto-enol tautomerism, leading to ambiguous NMR signals. To resolve this:

Q. How can the aldehyde group be selectively functionalized for downstream applications?

The aldehyde is highly reactive toward nucleophiles. Methodologies include:

- Oxime formation : React with hydroxylamine hydrochloride in ethanol/water (yields >80%) .

- Reductive amination : Use NaBH₃CN or H₂/Pd-C with primary amines to form secondary amines .

- Wittig reactions : Generate α,β-unsaturated carbonyl derivatives using ylides .

Q. What are the challenges in analyzing electronic effects of bromine on pyrazole reactivity?

Bromine’s electron-withdrawing nature increases electrophilicity at C-4 but may deactivate the ring toward further electrophilic substitution. Electrochemical studies (cyclic voltammetry) and Hammett plots quantify these effects . Contradictions arise when comparing bromine’s inductive (-I) versus resonance (+R) effects, requiring DFT calculations to disentangle contributions .

Key Methodological Recommendations

- Synthetic Design : Prioritize stepwise functionalization (bromination → alkylation → formylation) to minimize side reactions .

- Analytical Workflow : Combine XRD, NMR, and DFT calculations to address structural ambiguities .

- Functionalization : Use protecting groups (e.g., THP for aldehydes) during multi-step syntheses .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.